molecular formula C18H22N4O4 B1438650 tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate CAS No. 1133115-74-8

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

Cat. No.: B1438650
CAS No.: 1133115-74-8
M. Wt: 358.4 g/mol
InChI Key: CGGFQFNDYKSSJB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H22N4O4. It is known for its unique structure, which includes a quinoline ring substituted with a nitro group and a piperazine ring bonded to a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The nitro group is introduced via nitration reactions.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents under controlled conditions.

    Coupling Reaction: The quinoline intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    tert-Butyl Ester Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction of Nitro Group: Aminoquinoline derivatives.

    Substitution Reactions: Various substituted piperazine derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is unique due to the combination of the quinoline ring, nitro group, piperazine ring, and tert-butyl ester. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFQFNDYKSSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652748
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-74-8
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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